molecular formula C30H47NO3 B1574300 Calcitriol Derivatives

Calcitriol Derivatives

Cat. No.: B1574300
M. Wt: 469.7
Attention: For research use only. Not for human or veterinary use.
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Description

Calcitriol Derivatives are synthetic analogs of the active form of vitamin D3, 1,25-dihydroxyvitamin D3 (calcitriol), designed for advanced scientific research. These compounds are molecular probes for exploring the vitamin D receptor (VDR) and its diverse biological pathways, offering insights beyond the scope of the native hormone. A key area of investigation is their potent immunomodulatory and anti-inflammatory activity. Studies have demonstrated that vitamin D derivatives like calcitriol and tacalcitol can significantly inhibit the expression of pro-inflammatory cytokines, including interleukin-6 (IL-6) and interleukin-8 (IL-8), in human cell cultures, suggesting a potential role in managing inflammatory conditions . Researchers also utilize these derivatives to study cell differentiation and proliferation. Calcitriol itself is known to bind to the vitamin D receptor, which functions as a ligand-activated transcription factor, regulating gene expression involved in these processes . This mechanism is fundamental to research into hyperproliferative diseases, such as cancer, where certain derivatives have shown potential to inhibit solid-tumor cell proliferation and induce differentiation of cells like HL-60 leukemia cells . Furthermore, the metabolic stability of these compounds is a critical subject of research. Some this compound are engineered to resist metabolic deactivation through pathways like C-24 oxidation, which can lead to a prolonged biological effect and a more favorable toxicity profile in experimental models, making them valuable tools for probing the physiological roles of vitamin D . These compounds are strictly for research applications and are not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C30H47NO3

Molecular Weight

469.7

SMILES

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)OCCC#N)C

Synonyms

3-[(1R,3Z,5S)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-hydroxy-4-methylidenecyclohexyl]oxypropanenitrile

Origin of Product

United States

Structural Diversification and Chemical Synthesis of Calcitriol Derivatives

Synthetic Strategies for Calcitriol (B1668218) Analogues

The creation of calcitriol analogues is a testament to the ingenuity of modern synthetic organic chemistry. Convergent synthesis is a dominant strategy, where the A-ring and the CD-ring/side-chain fragments are constructed separately and then coupled. acs.orgscilit.com This modular approach allows for significant flexibility in introducing diverse structural modifications. Key coupling reactions, such as the Wittig-Horner olefination, Suzuki-Miyaura coupling, and Sonogashira coupling, are instrumental in assembling these complex molecules. scilit.comunirioja.esiiarjournals.orgnih.govnih.govmdpi.comresearchgate.net

Modifications to the Side Chain

The side chain of calcitriol is a primary target for modification as it plays a crucial role in the molecule's interaction with the VDR and its subsequent metabolic degradation. Strategies to alter the side chain are diverse and have yielded numerous potent analogues.

A significant approach involves epimerization at the C-20 position , which reorients the side chain. This seemingly subtle change can dramatically alter the biological activity of the analogue. acs.org Another strategy is the introduction of unsaturation , such as double or triple bonds, which can conformationally restrict the side chain. acs.org For instance, the synthesis of analogues with a cyclopropane (B1198618) ring at C17-C20 and unsaturation at C22 has been achieved using the Wittig-Horner approach to construct the triene system. acs.org

The incorporation of heteroatoms like oxygen, sulfur, or nitrogen is another key tactic. unirioja.es For example, 22-oxacalcitriol (Maxacalcitol) incorporates an oxygen atom at C-22. The synthesis of such analogues can be achieved via a Wittig-Horner reaction to introduce the modified side chain. acs.org The introduction of nitrogen or sulfur atoms can alter the electronic properties and metabolic stability of the compound. unirioja.es

Fluorination of the side chain, as seen in Falecalcitriol which contains six fluorine atoms at carbons 26 and 27, is a strategy to increase metabolic stability. mdpi.com Furthermore, the development of Gemini analogues , which feature two identical side chains at C-20, represents a significant structural diversification. scilit.com

The synthesis of Calcipotriol, a clinically successful analogue for psoriasis, showcases a late-stage side-chain installation . pnas.orgresearchgate.net This convergent approach allows for the efficient coupling of a pre-formed A-ring and CD-ring system with the desired side chain, often utilizing a Wittig-Horner or related olefination reaction. pnas.orggoogle.com

Compound Name Side Chain Modification Key Synthetic Strategy
CalcipotriolCyclopropyl (B3062369) and double bond at C22Late-stage side-chain installation, Wittig reaction pnas.orggoogle.com
FalecalcitriolHexafluorination at C26 and C27Not specified in provided results
Maxacalcitol (22-oxacalcitriol)Oxygen atom at C-22Wittig-Horner reaction acs.org
ZK 191784Oxazole-containing side chainWittig-Horner reaction with a novel oxazole-phosphonate acs.org
PRI-2202 / PRI-2205Diastereomeric and geometric isomers of CalcipotriolConvergent synthesis using vitamin D C-22 benzothiazoyl sulfones nih.gov
Diethyl [(5Z,7E)-(1S,3R)-1,3-dihydroxy-9,10-secochola-5,7,10(19)-trien-23-in-24-yl] phosphonateAlkynylphosphonate groupWittig-Horner reaction conicet.gov.ar

A data table summarizing calcitriol derivatives with modified side chains.

Modifications to the A-Ring

The A-ring of calcitriol, with its characteristic 1α- and 3β-hydroxyl groups, is essential for VDR activation. Modifications in this region aim to enhance biological activity and selectivity. A prominent class of A-ring modified analogues are the 19-nor compounds , where the exocyclic methylene (B1212753) group at C-10 is removed. nih.gov This modification often leads to a reduction in calcemic activity while retaining or enhancing antiproliferative effects. The synthesis of these analogues typically involves a convergent route coupling a modified A-ring synthon with the CD-ring fragment. nih.gov

The introduction of substituents at the C-2 position is another fruitful strategy. For example, 2-methylene analogues have been synthesized and shown to possess high biological activity. acs.orgnih.gov The synthesis of these compounds often starts from (-)-quinic acid to construct the A-ring dienyne fragment, which is then coupled with a CD-ring enol triflate via a Sonogashira reaction. nih.gov

Compound Name/Class A-Ring Modification Key Synthetic Strategy
19-nor-1α,25-dihydroxyvitamin D₃ (Paricalcitol)Removal of C-19 methylene groupConvergent synthesis, often Wittig-Horner or Julia olefination nih.gov
2-methylene-19-nor-(20S)-1α,25-dihydroxyvitamin D₃ (2MD)Methylene group at C-2, removal of C-19Convergent synthesis, Sonogashira coupling acs.orgnih.gov
1α,2α,25-Trihydroxy-19-nor-vitamin D₃Additional hydroxyl group at C-2Convergent synthesis using modified Julia olefination researchgate.net

A data table summarizing this compound with modified A-rings.

Modifications to the CD-Ring System

The rigid trans-hydrindane (B1202327) (CD-ring) system of calcitriol serves as the scaffold for the A-ring and the side chain. While less frequently modified than the other two components, alterations to the CD-ring can have profound effects on the molecule's conformation and biological activity.

Strategies include the introduction of substituents , such as fluorine atoms, which can lead to analogues with increased potency. For instance, fluorinated D-ring analogues like CD578, WU515, and WY1113 have been developed. pnas.org More drastic modifications involve ring deletion or enlargement . nih.gov Non-steroidal analogues where either the C-ring or the D-ring is absent have been synthesized and shown to be potent inhibitors of cell proliferation. nih.gov The synthesis of analogues with a symmetrical CD-ring core has also been explored, often involving Suzuki and Sonogashira coupling reactions for the attachment of the side-chain and A-ring fragments. mdpi.com

Compound Name/Class CD-Ring Modification Key Synthetic Strategy
CD578, WU515, WY1113Fluorinated D-ring analoguesNot specified in provided results
19-nor-16-ene-26,27-bishomo C-ring analogueC-ring analogue (D-ring present)Not specified in provided results
D-seco-Vitamin D analoguesCleaved D-ringSonogashira or Wittig-Horner coupling nih.gov
Symmetrical CD-ring core analoguesSymmetrical trans-fused decalin C,D-coreSuzuki and Sonogashira coupling reactions mdpi.com
D-bishomo-1α,25-dihydroxyvitamin D₃ analoguesEnlarged (seven-membered) D-ringWittig-Horner reaction and Suzuki coupling scilit.com

A data table summarizing this compound with modified CD-rings.

Novel Chemical Entities and Prodrug Design Approaches

The quest for improved this compound has led to the design of novel chemical entities that deviate significantly from the parent structure. Gemini analogues , with two side chains at C-20, represent a key innovation, aiming to enhance VDR interaction and biological response. unirioja.es UVB1 is a notable example of a Gemini-type analogue. unirioja.es

Prodrug design is another important strategy to enhance the therapeutic profile of calcitriol and its analogues. A prodrug is an inactive or less active molecule that is converted into the active drug within the body. This approach can improve bioavailability and target drug delivery.

Alfacalcidol (B1684505) (1α-hydroxyvitamin D₃) and Doxercalciferol (1α-hydroxyvitamin D₂) are classic examples of calcitriol prodrugs. nih.govpatsnap.com These compounds lack the hydroxyl group at C-25 and are activated in the liver by the enzyme 25-hydroxylase to form the active calcitriol or its D₂ equivalent. nih.govpatsnap.com This bypasses the need for renal 1α-hydroxylation, which can be impaired in certain diseases. researchgate.net

More recent prodrug strategies focus on masking the hydroxyl groups of calcitriol with moieties that can be cleaved by specific enzymes. Ester prodrugs , for instance, can be synthesized by acylating one or more of the hydroxyl groups. iiarjournals.orgresearchgate.net These lipophilic derivatives can enhance absorption, and the ester linkage is subsequently cleaved by esterases in the body to release the active drug. Another approach involves the synthesis of phosphate (B84403) prodrugs , which can improve aqueous solubility. researchgate.netGlucuronide prodrugs are also being explored, designed to be activated by β-glucuronidase, an enzyme that is often overexpressed in tumor environments, offering a potential strategy for targeted cancer therapy. nih.govthno.orgrsc.org

Compound Name Type Modification/Strategy
UVB1Novel Chemical Entity (Gemini)Two side chains at C-20
AlfacalcidolProdrug1α-hydroxylated, requires 25-hydroxylation in the liver
DoxercalciferolProdrug1α-hydroxylated (Vitamin D₂ backbone), requires 25-hydroxylation
Calcitriol triacetateProdrug (Ester)Acyl ester groups at C-1, C-3, and C-25
Calcitriol GlucuronideProdrug (Glucuronide)Glucuronide moiety attached, designed for enzymatic cleavage

A data table summarizing novel chemical entities and prodrugs of calcitriol.

Molecular Mechanisms of Action of Calcitriol Derivatives

Vitamin D Receptor (VDR) Mediated Genomic Actions

The classical or genomic actions of calcitriol (B1668218) derivatives are initiated by their binding to the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily of transcription factors. mdpi.comub.edu This interaction triggers a cascade of molecular events that ultimately alter the transcription of target genes. mdpi.comnih.gov

Upon binding to calcitriol or its derivatives, the VDR undergoes a conformational change. mdpi.com This change facilitates its heterodimerization with the Retinoid X Receptor (RXR). mdpi.comub.edu The resulting VDR-RXR heterodimer complex then translocates to the nucleus, where it binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes. mdpi.comtaylorandfrancis.complos.org The VDR component of the heterodimer is responsible for the specific recognition and binding to the VDRE, while the RXR enhances the affinity and stability of the DNA binding. termedia.pl This binding of the VDR-RXR complex to VDREs is a critical step in the regulation of gene expression. taylorandfrancis.comoup.com The interaction can be further influenced by the presence of RXR ligands, which can synergistically activate the VDR-RXR heterodimer. nih.gov

The structure of the VDR includes a ligand-binding domain (LBD) that specifically binds to calcitriol, a DNA-binding domain (DBD) with zinc finger motifs for recognizing VDREs, and activation function domains (AF-1 and AF-2) that interact with co-regulatory proteins to modulate gene transcription. mdpi.com The binding of the ligand to the VDR's LBD leads to the release of corepressors and the recruitment of coactivators, which in turn modify chromatin structure to facilitate the transcriptional activation of target genes. ub.edunih.gov

The binding of the VDR-RXR heterodimer to VDREs initiates the recruitment of a complex of proteins, including co-activators and co-repressors, which ultimately leads to the activation or repression of target gene transcription. mdpi.comub.eduresearchgate.net Calcitriol and its analogs have been shown to regulate a large number of genes, with some studies indicating that they can modulate up to 3% of the human genome. taylorandfrancis.comoup.com The transcriptional response to calcitriol can be highly cell-specific, with the same compound capable of upregulating or downregulating different sets of genes depending on the cellular context. plos.orgoup.com

For instance, in some cancer cell lines, calcitriol has a predominantly repressive effect on the transcriptome, while in others, it primarily upregulates gene expression. plos.org This differential regulation underscores the complexity of vitamin D signaling and its pleiotropic effects.

A well-documented effect of calcitriol derivatives is their ability to induce cell cycle arrest, most commonly at the G1/G0 phase. nih.govencyclopedia.pub This is primarily achieved by upregulating the expression of cyclin-dependent kinase inhibitors (CDKIs) such as p21 and p27. nih.govresearchgate.netnih.gov The upregulation of p21 is often a direct transcriptional event, as a VDRE has been identified in the promoter of the p21 gene. arvojournals.org

The increased expression of p21 and p27 leads to the inhibition of cyclin-CDK complexes, which are crucial for the progression of the cell cycle. researchgate.net This inhibition prevents the hyperphosphorylation of the retinoblastoma protein (pRb), keeping it in its active, hypophosphorylated state where it can sequester the E2F transcription factor, thereby blocking the transcription of genes required for the S phase. researchgate.net In addition to upregulating CDKIs, this compound can also downregulate the expression of various cyclins, such as cyclin D1, cyclin E, and cyclin A, further contributing to cell cycle arrest. encyclopedia.pubnih.gov

Table 1: Effects of this compound on Cell Cycle Regulatory Genes

Cell Line Calcitriol Derivative Effect on p21 Effect on p27 Effect on Cyclins Outcome
Pancreatic Cancer Cells (responsive) 1,25-dihydroxyvitamin D3, 22-oxa-1,25-dihydroxyvitamin D3 Marked up-regulation Marked up-regulation Marked down-regulation G1/S transition block, growth inhibition
Pancreatic Cancer Cells (non-responsive) 1,25-dihydroxyvitamin D3, 22-oxa-1,25-dihydroxyvitamin D3 No change No change No change No effect on growth
HL60 Cells 1,25(OH)₂D₃ - Increased protein level - G1 cell cycle arrest
Retinoblastoma Xenografts Calcitriol, 16,23-D₃ Upregulation - - Increased apoptosis

Calcitriol and its analogs can induce apoptosis, or programmed cell death, in various cancer cells by modulating the expression of genes involved in the apoptotic pathway. mdpi.com A key mechanism is the regulation of the Bcl-2 family of proteins, which includes both anti-apoptotic members (e.g., Bcl-2, Bcl-XL) and pro-apoptotic members (e.g., Bax, Bak, Bad). mdpi.comresearchgate.net

Studies have shown that calcitriol can repress the expression of the anti-apoptotic proteins Bcl-2 and Bcl-XL, while simultaneously stimulating the expression of pro-apoptotic proteins like Bax. mdpi.comnih.gov This shift in the balance between pro- and anti-apoptotic Bcl-2 family members promotes the release of cytochrome c from the mitochondria, a key event in the intrinsic apoptotic pathway. mdpi.com Furthermore, calcitriol has been shown to induce the activation of caspases, the executioner enzymes of apoptosis, both alone and in combination with other chemotherapeutic agents. mdpi.com However, the pro-apoptotic effects of this compound may be cell-type specific, and in some cases, they have been observed to decrease the expression of both Bcl-2 and Bax. dbc.wroc.pl

Table 2: Modulation of Apoptotic Genes by this compound

Cell Line/Model Calcitriol Derivative Effect on Bcl-2 Effect on Bax Effect on Caspases Outcome
Various Cancer Cells Calcitriol Repression Stimulation Activation Apoptosis induction
LNCaP Prostate Cancer Cells Calcitriol Down-regulation Unaffected - Apoptosis induction
Nasal Polyp Fibroblasts Calcitriol, Tacalcitol Decreased expression Decreased expression - Limited engagement of Bcl-2 pathway
Human Breast Cancer Cells Calcitriol - - Enhanced H₂O₂-dependent activation of caspase-7 Cell death

Calcitriol and its derivatives are potent inducers of cellular differentiation in a variety of cell types, including cancer cells. acs.orgjefferson.edu This is a key aspect of their anti-cancer activity, as differentiation is often associated with a decrease in proliferative potential. jefferson.edu The VDR plays a crucial role in mediating these effects, and the activation of VDR by calcitriol can induce the expression of genes associated with a more mature, differentiated phenotype. nih.govaacrjournals.org

For example, in myeloid leukemia cells, this compound can induce monocytic differentiation. nih.gov In the context of skin cancer, calcitriol has been shown to increase the expression of differentiation markers such as transglutaminase 1 (Tgm1) and Keratin 10 (K10). aacrjournals.org This pro-differentiating effect is often accompanied by an inhibition of proliferation. aacrjournals.org The ability of calcitriol to promote differentiation is also linked to its regulation of genes such as Müllerian-Inhibiting Substance (MIS), which has been identified as a direct target of VDR action. oup.com

This compound exert significant influence on the tumor microenvironment by regulating genes involved in inflammation and angiogenesis. They have been shown to possess anti-inflammatory properties by targeting key inflammatory mediators. mdpi.comnih.gov For instance, calcitriol can repress the expression of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of pro-inflammatory prostaglandins (B1171923), while upregulating 15-hydroxyprostaglandin dehydrogenase (15-PGDH), which is involved in prostaglandin (B15479496) catabolism. mdpi.comconicet.gov.ar

Furthermore, calcitriol can inhibit the activity of the transcription factor NF-κB, a central regulator of inflammation, by blocking its nuclear translocation and DNA binding. mdpi.comnih.gov This leads to the downregulation of NF-κB target genes, including the pro-inflammatory and pro-angiogenic cytokine IL-8. nih.goviiarjournals.org

In the context of angiogenesis, the formation of new blood vessels, calcitriol's effects can be complex and context-dependent. mdpi.com It has been shown to inhibit angiogenesis by downregulating the expression of pro-angiogenic factors such as Vascular Endothelial Growth Factor (VEGF) and Hypoxia-Inducible Factor 1-alpha (HIF1α), a key regulator of the cellular response to hypoxia. mdpi.comconicet.gov.ariiarjournals.org However, there is also evidence that calcitriol can, in some circumstances, induce VEGF expression and promote vascular cell proliferation. mdpi.com

Table 3: Regulation of Inflammation and Angiogenesis-Related Genes by this compound

Gene Effect of this compound Cellular Context
COX-2 Repression Human prostate cancer cells
15-PGDH Upregulation Human prostate cancer cells
VEGF Repression/Induction Repression in some cancer cells, induction in others (e.g., human dendritic cells)
IL-8 Suppression Prostate cancer cells, macrovascular endothelial cells
NF-κB Inhibition of activity Various cell types
HIF1α Repression Various cancer cells

Transcriptional Regulation of Target Genes

Epigenetic Modulations of VDR Cistrome

The Vitamin D Receptor (VDR) cistrome, which represents the complete set of VDR binding sites throughout the genome, is not static. Its configuration is dynamically modulated by epigenetic factors, which play a crucial role in determining the tissue-specific and context-dependent transcriptional outcomes of VDR activation by this compound. mdpi.com

The accessibility of VDR to its specific DNA binding sequences, known as vitamin D response elements (VDREs), is a key determinant of gene regulation. mdpi.com If a VDRE is located within a tightly packed, hypermethylated region of heterochromatin, it is inaccessible to the activated VDR-RXR (Retinoid X Receptor) heterodimer, thus preventing gene transcription. mdpi.com This tissue-specific epigenetic landscape ensures that only relevant genes are targeted by vitamin D signaling in any given cell type. mdpi.comnih.gov For instance, a comparison of VDR cistromes in osteoblast lineage cells before and after differentiation reveals significant remodeling, highlighting how cellular development alters the genomic sites available for VDR binding. mdpi.comnih.gov

Ligand binding by calcitriol or its derivatives is a primary modulator of the VDR cistrome, increasing the DNA docking of VDR by a factor of 2.5. mdpi.com However, the cistrome is also influenced by a complex interplay of epigenetic modulators that are differentially expressed during development and tissue differentiation. mdpi.com These modulators can alter the ability of the ligand-activated VDR/RXR complex to bind to most of its genomic targets. mdpi.com For example, TGFβ signaling can remodel the VDR cistrome and induce VDR expression, creating a feedback loop where VDR, in turn, negatively regulates TGFβ activities. mdpi.com

Upon binding to DNA, the VDR/RXR heterodimer recruits coactivator proteins, such as SRC1, which is a histone acetyltransferase. mdpi.com This recruitment leads to increased histone acetylation (specifically of H3 and H4 lysines) and chromatin decondensation, making the DNA more accessible for transcription. mdpi.comnih.gov Furthermore, VDR can interfere with chromatin modifiers like lysine (B10760008) demethylase 6B, thereby influencing histone markers at active transcription start sites. mdpi.com The epigenetic influence of vitamin D also extends to the cistromes of other transcription factors, including PU.1, CEBPA, and the transcriptional repressor CTCF. mdpi.com

Alterations in the epigenetic state, such as the hypermethylation of the VDR promoter, can lead to reduced VDR expression and potentially contribute to vitamin D resistance. mdpi.comfrontiersin.org However, the reversible nature of these epigenetic marks suggests that they could be potential therapeutic targets. mdpi.comd-nb.info

Non-Genomic Actions of this compound

Beyond their well-established genomic effects, calcitriol and its derivatives can elicit rapid biological responses that are independent of gene transcription and protein synthesis. nih.govjournalbonefragility.com These non-genomic actions are initiated within seconds to minutes and involve the activation of signaling pathways originating at the cell membrane. nih.govnih.gov

Membrane-Associated Vitamin D Receptors (mVDRs) and Rapid Signaling

The rapid, non-genomic effects of this compound are mediated by membrane-associated Vitamin D Receptors (mVDRs). ontosight.ainih.gov These receptors are distinct from the classical nuclear VDR (nVDR) and are located in the plasma membrane of target cells. ontosight.ainih.gov

One of the best-characterized candidates for an mVDR is the 1,25D3-membrane-associated, rapid response steroid-binding protein (1,25D3-MARRS), which has been identified as protein disulfide isomerase family A member 3 (PDIA3), also known as ERp57. nih.govnih.gov This protein is found in various subcellular locations and is implicated in mediating the rapid signaling effects of vitamin D. nih.govnih.gov The classical VDR itself has also been suggested to play a role in these membrane-initiated responses. nih.gov

Upon binding of calcitriol or its derivatives, these membrane receptors trigger rapid signaling events. ontosight.ainih.gov These receptors are often associated with membrane microdomains, such as caveolae, which are lipid-rich invaginations of the plasma membrane that serve as signaling platforms. nih.govmdpi.com The interaction of the mVDR with proteins like caveolin-1 (B1176169) facilitates the initiation of downstream signaling cascades. mdpi.com

The first evidence for these rapid actions came from observations of "transcaltachia," the rapid, hormone-stimulated transport of calcium across the intestinal epithelium, which occurs too quickly to be explained by genomic mechanisms. nih.gov This rapid influx of calcium is a hallmark of non-genomic vitamin D action and can be initiated by picomolar concentrations of calcitriol. nih.gov

Activation of Intracellular Signaling Cascades (e.g., PKC, PI3K/AKT, MAPK, ion channels)

The binding of this compound to membrane-associated receptors (mVDRs) triggers the activation of a complex network of intracellular signaling pathways, leading to rapid cellular responses. nih.govresearchgate.net These cascades involve the generation of second messengers and the activation of various protein kinases. nih.gov

Key signaling pathways activated by non-genomic vitamin D action include:

Phospholipase C (PLC) and Protein Kinase C (PKC): Activation of mVDRs can stimulate PLC, which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). mdpi.comresearchgate.net IP3 triggers the release of calcium from intracellular stores like the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). mdpi.comresearchgate.net The activation of PKC has been implicated in various cellular processes, including the potentiation of CYP24A1 gene expression. nih.gov

Phosphatidylinositol-3 Kinase (PI3K)/AKT Pathway: Calcitriol can rapidly activate the PI3K/Akt signaling pathway in various cell types, including osteoblasts, skeletal muscle cells, and cardiomyocytes. frontiersin.org This pathway is crucial for cell growth, proliferation, and survival. frontiersin.org For example, the anti-apoptotic effects of calcitriol in osteoblasts are linked to the non-genomic activation of the VDR/PI3K/Akt pathway. frontiersin.org

Mitogen-Activated Protein Kinase (MAPK) Cascade: The MAPK pathway, including the extracellular signal-regulated kinase (ERK) branch, is another key target of non-genomic vitamin D signaling. researchgate.netnih.gov Activation of these kinases can influence a wide range of cellular functions and can also impact gene expression through the phosphorylation of transcription factors. nih.govnih.gov

Ion Channels: this compound can directly and rapidly modulate the activity of various ion channels in the cell membrane. nih.govmdpi.com This includes the opening of voltage-gated L-type calcium (Ca²⁺) channels and chloride (Cl⁻) channels, leading to rapid changes in intracellular ion concentrations. nih.govnih.gov This effect is fundamental to processes like transcaltachia, the rapid intestinal calcium transport. nih.gov

The activation of these diverse signaling cascades highlights the multifaceted nature of non-genomic vitamin D action, allowing for rapid and dynamic cellular responses that complement the longer-term genomic effects. nih.govnih.gov

Crosstalk between Genomic and Non-Genomic Pathways

The genomic and non-genomic signaling pathways of this compound are not isolated systems; instead, they engage in intricate crosstalk, creating a more complex and integrated cellular response. nih.gov The rapid signals initiated at the cell membrane can influence and modulate the slower, transcription-based genomic actions mediated by the nuclear VDR. nih.govnih.gov

This interplay can occur at multiple levels. For instance, the activation of intracellular signaling cascades like the MAPK pathway through non-genomic mechanisms can lead to the phosphorylation and activation of transcription factors. nih.govmdpi.com These newly activated transcription factors can then cooperate with the nuclear VDR to regulate the expression of target genes. mdpi.com An example of this is the regulation of the CYP24A1 gene, which is responsible for calcitriol degradation. Its full induction requires both the classical genomic pathway via VDREs and a non-genomic component involving the MAPK-dependent activation of the Ets-1 transcription factor. nih.gov

Similarly, the activation of PKC via the non-genomic pathway has been shown to potentiate the stimulatory effect of calcitriol on CYP24A1 gene expression in kidney and intestinal cells. nih.gov Furthermore, second messengers and kinases activated by the non-genomic pathway can directly phosphorylate the nuclear VDR or its coregulators, potentially altering their activity and influencing the transcription of target genes. nih.gov

This crosstalk ensures that the cell can mount a response that is both rapid and sustained. The non-genomic pathway allows for immediate adjustments in cellular function, while the genomic pathway provides a mechanism for longer-term adaptation by altering the protein expression profile of the cell. nih.govnih.gov This integration of signaling pathways allows for a fine-tuning of the cellular response to calcitriol and its derivatives, regulating both the efficacy and potency of the genomic functions. nih.gov

Structure Activity Relationship Sar Studies of Calcitriol Derivatives

Correlating Structural Modifications with VDR Binding Affinity

The binding affinity of calcitriol (B1668218) derivatives to the VDR is a primary determinant of their biological potency. The VDR has a specific ligand-binding domain (LBD) where calcitriol and its analogs dock. mdpi.com Key interactions, such as hydrogen bonds with amino acid residues like Ser237, Arg274, Ser278, His305, His397, and Tyr143, stabilize the ligand within the binding pocket. mdpi.com Modifications to the calcitriol molecule, particularly at the side chain, A-ring, and C-ring, can significantly alter VDR binding affinity. acs.org

Side-Chain Modifications: The side chain of calcitriol is a major focus for structural alterations. uniovi.es Modifications here can influence not only VDR affinity but also metabolic stability. acs.org For instance, introducing a cyclopropyl (B3062369) ring can provide rigidity, potentially stabilizing the interaction with the VDR. unirioja.es The addition of heteroatoms like nitrogen or sulfur into the side chain can alter electronic properties, which may affect VDR binding. unirioja.es In some cases, analogs with modified side chains have shown lower affinity for the VDR compared to calcitriol. mdpi.com For example, the synthetic alkynylphosphonate analog SG was found to have a lower affinity for the VDR ligand-binding domain than the EM1 compound due to a lack of interaction with His305 and His397. benthamscience.comnih.gov Conversely, certain C-17-methyl analogs bind more efficiently to the VDR than calcitriol itself. acs.org

A-Ring and C-20 Epimerization: Modifications to the A-ring are another strategy to modulate VDR affinity and biological activity. mdpi.com Furthermore, altering the stereochemistry at the C-20 position (20-epi analogs) can significantly reorient the side chain. unirioja.esuniovi.es While this epimerization may not drastically change VDR binding affinity, it has been shown to substantially increase antiproliferative activity. unirioja.esuniovi.es

Interactive Data Table: VDR Binding Affinity of Calcitriol Derivatives

CompoundStructural ModificationRelative VDR Binding Affinity (Compared to Calcitriol)Reference
FalecalcitriolHexafluoro substitution at C-26 and C-27One-third of calcitriol mdpi.com
Compound 8Hydroxypropoxy side chain at C-258% of calcitriol mdpi.com
Compound 23Not specified in detail~90% of calcitriol mdpi.com
SGVinylphosphonate side chainLower than EM1 and calcitriol benthamscience.comnih.gov
PRI-1906(24E) isomerLower than calcitriol mdpi.com
PRI-1907(24E) isomerLower than calcitriol mdpi.com
PRI-1916(24Z) isomerLower than PRI-1906 mdpi.com
PRI-1917(24Z) isomer with two ethyl groups at C-25Much lower than PRI-1907 semanticscholar.org

Differential Agonism and Antagonism at VDR

This compound can act as agonists, partial agonists, or antagonists at the VDR. nih.govnih.gov An agonist is a ligand that binds to the receptor and elicits a full biological response, similar to the natural ligand, calcitriol. viamedica.plmedchemexpress.com In contrast, an antagonist binds to the receptor but blocks or dampens the agonist-mediated response. nih.gov Partial agonists produce a response that is weaker than that of a full agonist.

The structural modifications of calcitriol analogs determine their functional profile as agonists or antagonists. For example, most of the thousands of synthesized vitamin D analogs are VDR agonists. nih.govacs.org However, specific modifications can switch an agonist into an antagonist. acs.org The Gemini analog, which has two side chains, and some of its derivatives can act as inverse agonists under certain conditions. nih.gov The antagonistic activity of some derivatives, such as vitamin D3 lactones, is significantly influenced by the structure of the lactone ring, including the length of the alkyl chain and the stereochemistry at the C23 and C24 positions. mdpi.com

The differential effects of these derivatives may be linked to structural variations in the VDR across different tissues, leading to varied signaling outcomes. nih.gov Non-secosteroidal VDR modulators have also been developed, some of which exhibit agonistic properties with a non-calcemic profile. nih.gov

Impact of Structural Features on Transcriptional Selectivity

The transcriptional activity of the VDR is not a simple on-off switch but is a highly regulated process influenced by the specific structure of the bound ligand. Different this compound can induce distinct conformational changes in the VDR, which in turn affects the recruitment of a diverse array of coactivator and corepressor proteins. nih.gov This differential recruitment of coregulators is a key mechanism underlying the transcriptional selectivity of various analogs.

For example, the structure of the ligand's side chain and its orientation can significantly impact the strength of VDR-coactivator interactions. nih.gov Studies have shown that 20-epi analogs generally enhance the recruitment of coactivators like GRIP1 and RAC3, whereas modifications such as a 16-ene,23-yne structure or fluorination of the side chain can weaken these interactions. nih.gov This selective coactivator recruitment can lead to gene- and tissue-specific effects. nih.gov

Furthermore, the VDR-RXR heterodimer can bind to different types of VDREs, most commonly direct repeats spaced by three nucleotides (DR3) and inverted palindromes spaced by nine nucleotides (IP9). nih.gov Some calcitriol analogs exhibit promoter selectivity, meaning they preferentially activate transcription from one type of response element over another. For instance, the analog EB1089 has been shown to stimulate transcription from IP9-type elements at much lower concentrations than from DR3-type elements. nih.gov This promoter selectivity may explain the high anti-proliferative effect of certain analogs. nih.gov

The ability to design this compound with specific transcriptional profiles—activating genes responsible for desired therapeutic effects while avoiding those that cause adverse side effects—is a major goal in the field. mdpi.com

Preclinical Biological Activities and Therapeutic Potential in Disease Models

Anti-Oncogenic Activities in In Vitro and In Vivo Models

Calcitriol (B1668218), the most biologically active metabolite of vitamin D, and its derivatives have demonstrated significant anti-cancer activity in a broad range of preclinical models. aacrjournals.orgnih.gov These compounds exert multiple antineoplastic effects, including the inhibition of proliferation, induction of apoptosis (programmed cell death), and promotion of cellular differentiation in various malignant cells. nih.govnih.gov Their anti-tumor activities have been observed in numerous in vitro and in vivo models, including those for breast, prostate, colon, lung, pancreatic, and squamous cell carcinomas, as well as myeloid leukemia and myeloma. aacrjournals.orgnih.govnih.gov The mechanisms underlying these anti-cancer effects are multifaceted and can differ between tumor types and experimental conditions. aacrjournals.org Research has also shown that calcitriol derivatives can suppress tumor angiogenesis, invasion, and metastasis, further highlighting their therapeutic potential. nih.gov Moreover, they have been shown to work synergistically or additively with conventional cytotoxic chemotherapy and radiation, enhancing the efficacy of these standard cancer treatments. aacrjournals.orgnih.gov

A primary mechanism by which this compound exert their anti-oncogenic effects is through the inhibition of cancer cell proliferation, which is often associated with inducing cell cycle arrest. aacrjournals.org Numerous studies have shown that calcitriol can potently inhibit cell proliferation in a wide variety of cancer cell types. aacrjournals.org This anti-proliferative activity is frequently linked to the arrest of cancer cells in the G0/G1 or G1 phase of the cell cycle. aacrjournals.orgnih.govnih.gov

The molecular basis for this cell cycle arrest involves the modulation of key regulatory proteins. Calcitriol has been shown to transcriptionally activate cyclin-dependent kinase (CDK) inhibitors, such as p21 and p27. aacrjournals.orgnih.gov For instance, in HL-60 leukemia cells, the activation of p27 has been identified as a key mediator of the G1-S phase block induced by calcitriol. aacrjournals.org Similarly, in the myelomonocytic cell line U937, transcriptional activation of p21 leads to induced differentiation and cell cycle arrest. aacrjournals.org In human prostate cancer cell line LNCaP, the anti-proliferative effect of calcitriol involves a reduction in CDK2 activity, leading to a persistent G1 accumulation. aacrjournals.org Furthermore, calcitriol can prevent the phosphorylation of the retinoblastoma (Rb) protein, which keeps it in its active, growth-suppressive state, thereby contributing to the inhibition of malignant cell proliferation. mdpi.com In HeLa S3 cervical cancer cells, calcitriol was found to inhibit proliferation and induce G1 phase arrest by decreasing the expression of the human cervical cancer oncogene (HCCR-1) while increasing p21 expression. nih.gov

Table 1: Effects of Calcitriol on Cell Cycle Regulation in Cancer Cell Lines

Cell Line Cancer Type Effect Key Molecular Targets
HL-60 Myeloid Leukemia G1-S phase block Activation of p27
U937 Myelomonocytic Leukemia G1 arrest, Differentiation Transcriptional activation of p21
LNCaP Prostate Cancer G1 accumulation Reduction of CDK2 activity
HeLa S3 Cervical Cancer G1 phase arrest Decrease in HCCR-1, Increase in p21
Various Squamous Cell, Prostate, Lung, Pancreatic, Myeloma G0/G1 arrest Modulation of p21 and p27

This compound are capable of inducing apoptosis, or programmed cell death, in a variety of tumor models, thereby facilitating the elimination of malignant cells. aacrjournals.orgmdpi.com This pro-apoptotic activity has been documented in carcinomas of the breast, prostate, and colon, as well as in leukemia and myeloma. aacrjournals.orgnih.gov The mechanisms driving this process are diverse and involve the modulation of key apoptosis-regulating proteins. mdpi.com

A significant pathway involves the regulation of the Bcl-2 family of proteins. Calcitriol has been shown to repress the expression of anti-apoptotic proteins like Bcl-2 and Bcl-XL, while simultaneously stimulating pro-apoptotic proteins such as Bax and Bak in several cancer cell types. mdpi.comoup.com In LNCaP prostate cancer cells, calcitriol-induced apoptosis is accompanied by the downregulation of Bcl-2. oup.com Overexpression of Bcl-2 in these cells was shown to block the apoptotic effects of calcitriol. oup.com

Furthermore, calcitriol and its analogs can trigger the activation of caspases, which are the executive enzymes of apoptosis. mdpi.com In B16-F10 melanoma cells, calcitriol was found to induce apoptosis-related proteins including caspase-3, caspase-8, and caspase-9. researchgate.netnih.gov In some models, such as MCF-7 breast cancer cells and LNCaP prostate cancer cells, calcitriol stimulates the release of cytochrome c from the mitochondria, a key step in the intrinsic apoptotic pathway. aacrjournals.org Other proposed pro-apoptotic mechanisms include the upregulation of the signaling molecule MEK kinase-1, reduced expression of the survival kinase Akt, and increased mobilization of cytosolic calcium. aacrjournals.orgnih.gov

Table 2: Pro-Apoptotic Mechanisms of this compound in Cancer Models

Cancer Type / Cell Line Pro-Apoptotic Effect Molecular Mechanism
Prostate Cancer (LNCaP) Induction of apoptosis Downregulation of Bcl-2 and Bcl-XL; Cytochrome c release
Breast Cancer (MCF-7) Induction of apoptosis Downregulation of Bcl-2; Cytochrome c release
Melanoma (B16-F10) Induction of apoptosis Upregulation of Caspase-3, Caspase-8, Caspase-9
Squamous Cell Carcinoma Induction of apoptosis Cleavage of Caspase-3; Upregulation of MEKK-1
Myeloma, Leukemia Induction of apoptosis Modulation of Bcl-2 family proteins

Beyond inhibiting proliferation and inducing cell death, calcitriol and its derivatives can promote the differentiation of malignant cells. aacrjournals.org This process causes transformed cells to mature into a more specialized and less aggressive phenotype, losing their ability to proliferate indefinitely. mdpi.com The ability of vitamin D receptor ligands to induce terminal differentiation was first demonstrated in mouse myeloid leukemia cells. aacrjournals.org

This pro-differentiating effect has since been observed in various cancer models. nih.gov In colon carcinoma, for example, calcitriol and its analogs promote differentiation by inhibiting β-catenin signaling and inducing the expression of adhesion proteins like E-cadherin. mdpi.com The induction of these proteins helps maintain cell-cell bonding and tissue integrity, counteracting the loss of contact inhibition that is characteristic of tumorigenesis. mdpi.com In patient-derived colon cancer organoids, calcitriol has also been shown to induce differentiation. researchgate.net In glioma stem-like cells (GSCs), calcitriol effectively suppresses stemness properties, suggesting its potential as a "differentiation therapy" to make these resistant cells more susceptible to conventional treatments. nih.gov

This compound can also impact tumor progression by interfering with angiogenesis (the formation of new blood vessels) and metastasis (the spread of cancer to distant sites). aacrjournals.orgnih.gov The inhibition of angiogenesis is a crucial anti-cancer strategy, as tumors require a blood supply to grow and metastasize. mdpi.com

Evidence shows that calcitriol can inhibit angiogenesis both in vitro and in vivo. mdpi.com It has been found to inhibit the proliferation of tumor-derived endothelial cells and to block the sprouting and elongation of endothelial cells that are typically induced by vascular endothelial growth factor (VEGF). aacrjournals.org In some animal models, calcitriol has been shown to inhibit tumor-induced angiogenesis. aacrjournals.org For instance, both calcitriol and the non-calcemic analog 22-oxacalcitriol have been shown to attenuate ex vivo and in vivo choroidal vasculature angiogenesis. oncotarget.com However, the effects of calcitriol on angiogenesis can be context-dependent, with some studies reporting no inhibition of angiogenesis despite tumor growth inhibition, suggesting that anti-proliferative effects may be the dominant mechanism in certain models. mdpi.com

In addition to anti-angiogenic effects, calcitriol can inhibit the invasiveness and motility of cancer cells, which may contribute to its anti-metastatic activity. aacrjournals.orgnih.gov In a preclinical model using 4T1 tumor-bearing mice, a combination treatment of paclitaxel (B517696) and calcitriol delivered by pH-sensitive micelles suppressed primary tumor growth and inhibited lung metastasis, which was associated with the downregulation of matrix metalloproteinase-9 (MMP-9). nih.gov

A significant aspect of the therapeutic potential of this compound lies in their ability to enhance the efficacy of conventional cancer therapies, including chemotherapy and radiation. aacrjournals.org Preclinical studies have repeatedly demonstrated additive and/or synergistic anti-tumor effects when calcitriol or its analogs are combined with various cytotoxic agents. aacrjournals.orgnih.govmdpi.com

In prostate cancer cell lines, calcitriol has been shown to enhance the antitumor activity of agents such as docetaxel, paclitaxel, platinum compounds, and mitoxantrone. aacrjournals.org These synergistic interactions are not limited to prostate cancer and have been described in preclinical models of squamous cell carcinoma, breast cancer, and myeloid leukemia. aacrjournals.org For example, combining calcitriol with cisplatin (B142131) or carboplatin (B1684641) has proven effective in halting the growth of breast (MCF-7) and prostate (LNCaP) cancer cells. researchgate.net In breast cancer models, combinations with agents like 5-fluorouracil, doxorubicin, and tamoxifen (B1202) have also shown enhanced anti-proliferative and pro-apoptotic effects. aacrjournals.orgnih.gov

This compound also act as radiosensitizers, potentiating the cell-killing effects of ionizing radiation. mdpi.com In the LNCaP prostate cancer model, calcitriol synergistically inhibited growth and potentiated radiation-induced apoptosis when combined with ionizing radiation. aacrjournals.org This suggests that combining calcitriol with radiotherapy could improve treatment outcomes. nih.gov

The synergistic and additive effects observed when combining this compound with conventional therapies are underpinned by several molecular mechanisms. These combinations can target multiple, often complementary, signaling pathways involved in cancer cell proliferation, survival, and death. mdpi.comnih.gov

One key mechanism involves the modulation of apoptosis pathways. For instance, the combination of gefitinib (B1684475) (an EGFR inhibitor) with calcitriol or its analogs in breast cancer cells resulted in a synergistic anti-proliferative effect due to the upregulation of the pro-apoptotic protein BIM and the activation of caspase 3. mdpi.com In another example, the combination of calcitriol and paclitaxel was found to accelerate paclitaxel-induced apoptosis in preclinical models. aacrjournals.org

Glucocorticoids, such as dexamethasone (B1670325), have been shown to potentiate the anti-tumor effects of calcitriol. nih.govnih.gov Mechanistically, dexamethasone increases vitamin D receptor (VDR) ligand binding in tumor tissue while decreasing it in the intestinal mucosa, which may enhance the anti-cancer action while mitigating calcemic side effects. nih.gov Furthermore, calcitriol can influence key survival pathways that are often dysregulated in cancer. In combination with tyrosine kinase inhibitors (TKIs), calcitriol has been shown to downregulate the phosphorylation of MAPK and PI3K, two critical pro-survival signaling pathways. nih.gov By targeting these fundamental cancer pathways, this compound can lower the threshold for cell death, making cancer cells more susceptible to the cytotoxic effects of chemotherapy and radiation. mdpi.comnih.gov

Combinatorial Strategies with Chemotherapeutic Agents and Radiation in Preclinical Models

Immunomodulatory and Anti-Inflammatory Effects in Preclinical Models

Calcitriol and its derivatives have demonstrated significant immunomodulatory and anti-inflammatory properties in a variety of preclinical models. These effects are exerted through the modulation of immune cell behavior, the regulation of inflammatory mediators, and the suppression of key pro-inflammatory signaling pathways. These actions underscore the therapeutic potential of this compound in managing inflammatory and autoimmune conditions.

Modulation of Immune Cell Differentiation and Function (e.g., Monocytes, Dendritic Cells, T and B Lymphocytes)

This compound exert profound effects on the key cells of both the innate and adaptive immune systems.

Monocytes and Dendritic Cells (DCs): Calcitriol influences monocyte-lineage cells, which are sensitive to its effects through Vitamin D Receptor (VDR)-mediated pathways. nih.gov It has been shown to modulate these cells as they differentiate into macrophages. nih.gov A primary immunomodulatory function of calcitriol is its ability to inhibit the maturation and activation of dendritic cells, which are potent antigen-presenting cells. In in vivo mouse models, calcitriol administration led to a significant decrease in the expression of maturation markers and co-stimulatory molecules such as CD86 and MHC II on spleen DCs. frontiersin.org This state of immaturity impairs the ability of DCs to activate T cells; indeed, calcitriol was found to inhibit the allogeneic T cell stimulation in mixed lymphocyte reactions. frontiersin.org This suppression of DC maturation is accompanied by a decrease in the production of IL-12 and an increase in the secretion of the anti-inflammatory cytokine IL-10.

T Lymphocytes: Calcitriol and its analogs directly impact T lymphocyte proliferation and differentiation. Preclinical studies have shown that calcitriol can inhibit the proliferation of T cells. spandidos-publications.com It plays a crucial role in shifting the balance of T helper (Th) cell responses, generally suppressing the pro-inflammatory Th1 and Th17 pathways while promoting the anti-inflammatory Th2 and regulatory T cell (Treg) responses. researchgate.net Calcitriol has been found to decrease the production of Th1-dependent cytokines like IFN-γ and IL-2. researchgate.net Conversely, it promotes the Treg phenotype by upregulating the key transcription factor Foxp3. researchgate.net This shift is critical for establishing immune tolerance and controlling autoimmune reactions.

B Lymphocytes: The function of B lymphocytes is also modulated by calcitriol. Preclinical research indicates that calcitriol can inhibit B cell recombination and class-switching, as well as decrease the secretion of immunoglobulins. researchgate.net Furthermore, it has been shown to increase the production of the anti-inflammatory cytokine IL-10 by B cells. researchgate.net In ex vivo studies, naive B lymphocytes incubated with calcitriol showed a reduced capacity to co-activate naive T cells, thereby limiting T cell expansion and cytokine production. researchgate.net

Regulation of Cytokine and Chemokine Production (e.g., IFN-γ, ILs, TNF-α, RANTES, psoriasin)

A central aspect of the anti-inflammatory activity of this compound is their ability to control the production of cytokines and chemokines, which are the signaling molecules that orchestrate inflammatory responses.

Preclinical studies consistently show that calcitriol downregulates the expression of pro-inflammatory cytokines. It has been found to reduce the production of TNF-α, IFN-γ, and various interleukins including IL-1, IL-2, IL-6, IL-12, and IL-17. kaluefflab.comnih.gov Simultaneously, this compound have been shown to upregulate anti-inflammatory cytokines, most notably IL-10, but also IL-4 and TGF-β. kaluefflab.comnih.gov

In models relevant to specific inflammatory conditions, this compound have shown targeted effects on key chemokines and inflammatory proteins. For example, in an in vitro model of psoriasis, calcitriol significantly inhibited the gene expression of the chemokines RANTES (Regulated upon Activation, Normal T Cell Expressed and Secreted) and IL-8. spandidos-publications.comnih.gov It also suppressed the expression of psoriasin (S100A7), a protein strongly associated with the inflammatory cascade in psoriasis. spandidos-publications.com The vitamin D analog Tacalcitol has also been shown to inhibit RANTES and IL-8 production in cultured epidermal keratinocytes. nih.gov

Suppression of Pro-Inflammatory Signaling Pathways (e.g., NF-κB, p38 MAPK, Prostaglandin (B15479496) Synthesis)

The effects of this compound on immune cells and cytokine production are underpinned by their ability to interfere with intracellular signaling pathways that drive inflammation.

NF-κB Pathway: The nuclear factor-kappaB (NF-κB) is a critical transcription factor that controls the expression of numerous pro-inflammatory genes. Calcitriol has been shown to exert potent anti-inflammatory effects through the inhibition of NF-κB signaling. nih.govsemanticscholar.org This inhibition prevents the transcription of genes for inflammatory cytokines, chemokines, and adhesion molecules, thereby dampening the inflammatory response.

p38 MAPK Pathway: Calcitriol can also attenuate pro-inflammatory cytokine production by inhibiting p38 mitogen-activated protein kinase (MAPK) signaling. nih.gov It achieves this by increasing the expression of MAPK phosphatase 5, which deactivates p38. nih.gov

Prostaglandin Synthesis: Calcitriol inhibits the synthesis and biological actions of pro-inflammatory prostaglandins (B1171923) (PGs) through a multi-pronged approach. nih.govnih.gov It suppresses the expression of cyclooxygenase-2 (COX-2), the key enzyme responsible for PG synthesis. nih.govjkns.or.kr Furthermore, it upregulates the expression of 15-hydroxyprostaglandin dehydrogenase (15-PGDH), the enzyme that inactivates PGs, and downregulates the expression of PG receptors essential for their signaling. nih.govnih.govjkns.or.kr

Applications in Preclinical Autoimmune Disease Models (e.g., Rheumatoid Arthritis, Multiple Sclerosis)

The potent immunomodulatory properties of this compound have been tested in various preclinical models of autoimmune diseases, with promising results.

Multiple Sclerosis: In the experimental autoimmune encephalomyelitis (EAE) mouse model of multiple sclerosis, calcitriol has been shown to ameliorate disease symptoms. researchgate.netplos.org Administration of calcitriol can control the development of EAE, reducing inflammation, demyelination, and the prevalence of the disease. nih.gov The therapeutic effect is largely attributed to its immunomodulatory actions, particularly its ability to shift the T cell balance by favoring Tregs over the pathogenic Th17 cells. researchgate.netplos.orgnih.gov Calcitriol treatment in EAE models has been associated with decreased levels of the pro-inflammatory cytokine IL-17 and increased levels of the anti-inflammatory cytokine TGF-β. researchgate.netnih.gov

Rheumatoid Arthritis: In the collagen-induced arthritis (CIA) model in mice, a common model for rheumatoid arthritis, calcitriol has also shown therapeutic potential. One study found that mesenchymal stem cells (MSCs) treated with calcitriol exhibited improved regulatory function and enhanced inhibitory effects on inflammatory mediators compared to untreated MSCs. kaluefflab.com In the CIA model, mice treated with calcitriol-primed MSCs showed a significant decrease in pro-inflammatory cytokines like INF-γ and IL-17, and a significant increase in anti-inflammatory cytokines such as IL-4, IL-10, and TGF-β. kaluefflab.com The calcitriol derivative 22-oxa-calcitriol has also been reported to decrease the number of swollen joints in patients with rheumatoid arthritis. nih.gov

Other Preclinical Therapeutic Investigations

Beyond immunomodulation, the biological activities of this compound have been explored for other therapeutic applications in preclinical settings, most notably for their neuroprotective effects.

Neuroprotective Mechanisms in Cellular and Animal Models

Calcitriol has demonstrated significant neuroprotective effects in a range of cellular and animal models of neurological diseases, including Parkinson's disease, Alzheimer's disease, and ischemic stroke. nih.govnih.gov Its mechanisms of action are multifaceted, involving the reduction of neuroinflammation, mitigation of oxidative stress, regulation of calcium homeostasis, and modulation of neurotrophic factors and cell death pathways. kaluefflab.comnih.govnih.gov

In rat models of Parkinson's disease (PD), calcitriol administration improved motor performance, protected dopaminergic neurons from degeneration, and attenuated neuroinflammation. nih.govresearchgate.netnih.gov These effects are linked to its ability to modulate autophagy and key signaling pathways like Sirt1/NF-κB. researchgate.netnih.gov Calcitriol has been shown to reduce the excessive activation of poly (ADP-ribose) polymerase-1 (PARP1), a key mediator of a form of cell death called parthanatos, in both cellular and animal models of PD. researchgate.netmdsabstracts.org Furthermore, in vitro studies have shown that calcitriol protects dopaminergic neurons by upregulating the expression of glial cell-derived neurotrophic factor (GDNF). nih.govplos.org

In the context of Alzheimer's disease (AD), calcitriol exerts neuroprotection by promoting the clearance of amyloid-beta (Aβ) plaques, reducing neuroinflammation and oxidative stress, and promoting neurogenesis. researchgate.netnih.gov

In animal models of ischemic stroke, calcitriol pretreatment significantly reduced infarct volume and ameliorated neurological deficits. spandidos-publications.comnih.gov These protective effects are associated with the activation of the Nrf2/HO-1 signaling pathway, a major cellular defense mechanism against oxidative stress, and modulation of the NR3A/CREB pathway. spandidos-publications.comnih.gov Calcitriol also protects neurons by reducing intracellular calcium levels, partly by inhibiting L-type calcium channels and stimulating the expression of calcium-binding proteins. kaluefflab.com

Interactive Data Table: Summary of Preclinical Biological Activities Below is a summary of the key preclinical findings for calcitriol and its derivatives.

Biological Activity Model/System Key Findings Compound(s)
Immunomodulation In vivo (mice)Inhibited dendritic cell maturation (↓CD86, ↓MHC II).Calcitriol
In vitroShifted T-cell response from Th1/Th17 to Th2/Treg.Calcitriol
In vitroInhibited B-cell immunoglobulin secretion.Calcitriol
Anti-Inflammation In vitro psoriasis modelInhibited gene expression of RANTES and psoriasin.Calcitriol
Cultured keratinocytesInhibited production of RANTES and IL-8.Tacalcitol
Various preclinicalSuppressed NF-κB and p38 MAPK signaling.Calcitriol
Prostate cancer cellsInhibited prostaglandin synthesis via COX-2 suppression.Calcitriol
Autoimmune Disease EAE mouse model (MS)Ameliorated disease by reducing inflammation/demyelination.Calcitriol
CIA mouse model (RA)Calcitriol-treated MSCs reduced inflammation.Calcitriol
Neuroprotection Rat model (Parkinson's)Attenuated neuroinflammation via Sirt1/NF-κB pathway.Calcitriol
Cellular model (Parkinson's)Upregulated GDNF expression, reducing apoptosis.Calcitriol
Rat model (Ischemic Stroke)Reduced infarct volume via Nrf2/HO-1 pathway activation.Calcitriol
Cellular/Animal modelsReduced parthanatos cell death via VDR/PARP1 pathway.Calcitriol

Role in Non-Classical Metabolic Regulation (e.g., fatty acid synthesis, UCP2 expression)

Beyond its classical role in calcium and phosphate (B84403) metabolism, calcitriol and its derivatives are increasingly recognized for their involvement in non-classical metabolic pathways, including the regulation of energy metabolism. Preclinical studies have demonstrated that calcitriol can influence key processes such as fatty acid synthesis and the expression of Uncoupling Protein 2 (UCP2), thereby affecting energy efficiency and adipocyte function.

Calcitriol has been shown to promote the synthesis of fatty acids in adipocytes. nih.gov This effect is mediated, at least in part, through a non-genomic pathway that involves the modulation of calcium influx into the cells. nih.gov Concurrently, calcitriol actively inhibits lipolysis, the breakdown of stored fats. nih.gov This dual action of promoting fat storage and preventing its breakdown suggests a role for calcitriol in regulating adipose tissue mass and function.

Furthermore, calcitriol has a significant impact on cellular energy expenditure through its regulation of UCP2. UCP2 is a mitochondrial protein that can uncouple oxidative phosphorylation from ATP synthesis, leading to the dissipation of energy as heat. Research indicates that calcitriol suppresses the expression of UCP2. nih.gov This suppression increases mitochondrial energy efficiency, as more of the proton gradient is used for ATP production rather than being lost as heat. This regulatory action on UCP2 is another facet of calcitriol's role in systemic energy balance. nih.gov

These non-classical metabolic actions highlight the broader influence of this compound on cellular energy homeostasis, extending their physiological relevance beyond bone and mineral metabolism.

Table 1: Effects of Calcitriol on Non-Classical Metabolic Pathways

Metabolic Process Effect of Calcitriol
Fatty Acid Synthesis Favors/Promotes nih.gov
Lipolysis Inhibits nih.gov
UCP2 Expression Suppresses nih.gov

Preclinical Research in Ocular Health

The potential therapeutic application of calcitriol and its analogues in ophthalmology is an emerging area of preclinical investigation. Research suggests these compounds exert protective effects through anti-inflammatory, anti-angiogenic, and anti-oxidative mechanisms in various models of ocular disease. nih.gov

In models of dry eye disease (DES), calcitriol has demonstrated significant therapeutic potential. Topical administration of calcitriol in a rat model of benzalkonium chloride-induced dry eye was found to ameliorate disease symptoms and attenuate corneal inflammation. researchgate.net In vitro studies using human corneal epithelial cells cultured under hyperosmotic stress confirmed that calcitriol significantly decreased the expression of pro-inflammatory mediators, likely by inhibiting the NF-κB activation pathway. researchgate.net Furthermore, calcitriol has been shown to protect human corneal epithelial cells from apoptosis by activating autophagy. nih.gov

The anti-angiogenic properties of this compound have been explored in models of neovascular eye diseases. Calcitriol was identified as a potent inhibitor of retinal neovascularization in a mouse model of oxygen-induced ischemic retinopathy. nih.gov This inhibitory effect was dose-dependent and occurred without altering ocular levels of Vascular Endothelial Growth Factor (VEGF). nih.gov Further studies have shown that calcitriol and the non-calcemic analogue, 22-oxacalcitriol, can attenuate both developmental and pathological ocular angiogenesis. biorxiv.org In ex vivo mouse choroidal sprouting assays, both compounds demonstrated anti-angiogenic activity. biorxiv.org

Additionally, calcitriol has shown protective effects in a model relevant to glaucoma. It was found to attenuate oxidative stress-induced damage in human trabecular meshwork cells, a key cell type involved in regulating intraocular pressure. nih.gov

Table 2: Preclinical Findings of this compound in Ocular Disease Models

Ocular Condition Model Key Preclinical Findings Reference
Dry Eye Disease Ameliorated symptoms and attenuated corneal inflammation in vivo. Decreased pro-inflammatory mediators in vitro. researchgate.net researchgate.net
Retinal Neovascularization Significantly decreased retinal neovascularization in a dose-dependent manner in a mouse model. nih.gov nih.gov
Choroidal Neovascularization Attenuated sprouting angiogenesis in an ex vivo mouse choroid-RPE fragment model. biorxiv.org biorxiv.org
Glaucoma (Oxidative Stress) Attenuated oxidative stress-induced damage in human trabecular meshwork cells. nih.gov nih.gov

Bone Metabolism Modulation Beyond Calcium Homeostasis (mechanistic, e.g., RANKL/OPG system)

While calcitriol's role in maintaining calcium homeostasis is well-established, preclinical research has uncovered more direct and nuanced mechanisms by which it modulates bone metabolism, particularly through the regulation of osteoclastogenesis. This modulation is intricately linked to the Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL) and Osteoprotegerin (OPG) system, the key signaling axis that governs osteoclast formation and activity.

Studies have shown that pharmacologic administration of calcitriol can increase peak bone mass in mice, primarily by inhibiting bone resorption. nih.gov This effect is not simply a consequence of altered calcium levels but involves direct actions on osteoclast precursor cells. Calcitriol has been found to strongly inhibit the commitment of monocytic precursors to the osteoclast lineage. nih.govnih.gov

The mechanism underlying this inhibition involves crosstalk between several signaling pathways. Calcitriol, through the vitamin D receptor (VDR), increases the transcription of Smad1. This enhances the activation of the BMP-Smad1 pathway, which in turn leads to increased expression of IκBα. nih.gov IκBα is an inhibitor of the NF-κB signaling pathway, which is essential for RANKL-induced osteoclast differentiation. By upregulating IκBα, calcitriol effectively dampens NF-κB activation and subsequent expression of NFATc1, a master regulator of osteoclastogenesis. nih.govnih.gov The inhibition of the BMP type I receptor can alleviate these inhibitory effects of calcitriol, confirming the importance of this pathway. nih.gov

The balance between RANKL and its decoy receptor, OPG, is a critical determinant of bone resorption. Calcitriol can influence the expression of both molecules in bone-resident cells. For instance, in human periodontal ligament cells, calcitriol has been shown to affect the expression of both RANKL and OPG, thereby modulating the RANKL/OPG ratio which is critical for determining the level of osteoclast formation and subsequent bone resorption. researchgate.net This demonstrates that beyond its systemic effects, calcitriol can act locally within the bone microenvironment to regulate the key cytokine system controlling bone remodeling. nih.govresearchgate.net

Table 3: Mechanistic Effects of Calcitriol on Osteoclast Regulation

Molecular Target/Pathway Effect of Calcitriol Consequence for Osteoclastogenesis Reference
Smad1 Transcription Increased Enhancement of inhibitory BMP-Smad1 signaling nih.gov
IκBα Expression Increased Decreased NF-κB activation nih.gov
NF-κB Activation Decreased Inhibition of osteoclast lineage commitment nih.govnih.gov
RANKL/OPG System Modulates expression of both Alters the key ratio governing osteoclast formation nih.govresearchgate.net

Metabolic Stability and Pharmacokinetic Considerations in Preclinical Development

Role of CYP24A1 in Calcitriol (B1668218) Derivative Catabolism

The cytochrome P450 enzyme CYP24A1, also known as 24-hydroxylase, is the primary enzyme responsible for the inactivation of calcitriol and its derivatives. nih.gov This mitochondrial enzyme initiates a cascade of hydroxylation reactions that ultimately lead to the formation of calcitroic acid, a water-soluble and biologically inactive metabolite that is excreted in the bile. wikipedia.org The expression of CYP24A1 is induced by calcitriol itself, creating a negative feedback loop that tightly regulates the circulating levels of the active hormone. nih.gov

In the context of therapeutic applications, particularly in cancer treatment, the upregulation of CYP24A1 in tumor tissues can significantly diminish the efficacy of calcitriol-based therapies by rapidly degrading the active compound at the target site. nih.govnih.gov This rapid catabolism necessitates the use of higher doses of calcitriol to achieve therapeutic concentrations, which can lead to an increased risk of hypercalcemia. jcancer.org Consequently, the metabolic activity of CYP24A1 is a major determinant of the half-life and bioavailability of calcitriol derivatives. wikipedia.org

The catabolic pathway initiated by CYP24A1 involves hydroxylation at either the C-24 or C-23 position of the side chain. For calcitriol, this leads to the formation of 1α,24,25-trihydroxyvitamin D₃, which is then further oxidized. nih.gov The efficiency of a calcitriol derivative as a substrate for CYP24A1 is a key factor influencing its metabolic stability. Derivatives that are poor substrates for this enzyme are expected to have a longer biological half-life and greater therapeutic efficacy.

Strategies for Enhancing Metabolic Stability of Analogues (e.g., 24-hydroxylase inhibition)

To overcome the rapid catabolism mediated by CYP24A1 and enhance the therapeutic window of this compound, a primary strategy is the inhibition of this enzyme. By blocking the activity of 24-hydroxylase, the metabolic degradation of calcitriol and its analogues is slowed, leading to increased systemic exposure and higher concentrations within target tissues. nih.govnih.gov

One approach involves the co-administration of a calcitriol derivative with a CYP24A1 inhibitor. Ketoconazole (B1673606), an imidazole (B134444) derivative, has been shown to effectively inhibit CYP24A1 activity both in vitro and in vivo. nih.govnih.gov Studies in preclinical models have demonstrated that the combination of calcitriol with ketoconazole leads to a significant increase in the systemic exposure (Area Under the Curve - AUC) of calcitriol. nih.gov Another imidazole-based inhibitor, liarozole, has been shown to increase the half-life of calcitriol in prostate cancer cells from 11 to 31 hours. wikipedia.org

Another strategy focuses on designing calcitriol analogues that are inherently resistant to CYP24A1-mediated catabolism. This involves structural modifications to the side chain of the vitamin D molecule to hinder the binding and/or catalytic activity of the 24-hydroxylase enzyme. However, designing analogues with high resistance to CYP24A1 has proven to be challenging. For instance, the 19-nor analogues of 1,25D₂, PRI-5105 and PRI-5106, despite showing anticancer potential, exhibited high metabolic conversion by CYP24A1. nih.gov

Some novel this compound have been specifically designed to also act as potent inhibitors of CYP24A1. For example, CTA091 and CTA018/MT2832 are analogues of 1α,25-dihydroxyvitamin D₃ that have been shown to be potent inhibitors of CYP24. researchgate.net In vivo studies with CTA091 demonstrated that it not only increased the circulating levels of 1α,25(OH)₂D₃ but also increased both the maximum concentration (Cmax) and AUC of co-administered 1α,25(OH)₂D₃. researchgate.net

Preclinical Pharmacokinetic Profiling of this compound (in vitro/animal models)

The preclinical pharmacokinetic profiling of this compound is essential to predict their behavior in humans. This involves both in vitro and in vivo studies using animal models.

In Vitro Metabolic Stability:

In vitro systems, such as liver microsomes and hepatocytes, are commonly used to assess the metabolic stability of new chemical entities. springernature.com These assays measure the rate of disappearance of the parent compound over time, which can be used to calculate parameters like the intrinsic clearance (CLint) and half-life (t₁/₂). A dataset of 130 calcitriol analogues with known in vitro metabolic stability has been used to develop quantitative structure-activity relationship (QSAR) models to predict this property for new virtual analogues. nih.gov

Interactive Table: In Vitro Metabolic Stability of this compound

CompoundTest SystemParameterValue
CalcitriolDU145 Prostate Cancer CellsHalf-life (t₁/₂)11 hours
Calcitriol + Liarozole (1 µM)DU145 Prostate Cancer CellsHalf-life (t₁/₂)31 hours

This table illustrates the effect of a CYP24A1 inhibitor on the in vitro half-life of calcitriol. Data is sourced from a study on prostate cancer cells. wikipedia.org

In Vivo Pharmacokinetics in Animal Models:

Animal models, particularly rats, are extensively used to determine the pharmacokinetic parameters of this compound. These studies provide crucial information on absorption, distribution, metabolism, and excretion.

Pharmacokinetic studies in rats have revealed significant differences between calcitriol and its analogues. For instance, the analogue Calcipotriol (MC 903) was found to have a rate of clearance more than 100 times higher than that of 1,25(OH)₂D₃, and its Area Under the Curve (AUC) was correspondingly over 100 times lower. nih.gov This rapid clearance is attributed to the formation of inactive metabolites. nih.gov

The table below presents a comparison of pharmacokinetic parameters for calcitriol and two of its derivatives, Calcipotriol and Maxacalcitol, following intravenous administration in rats.

Interactive Table: Comparative Pharmacokinetic Parameters of this compound in Rats (Intravenous Administration)

CompoundDoseCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Clearance (L/h/kg)Half-life (t₁/₂) (h)
Calcipotriol1 mg/kg--358 ± 822.88 ± 0.540.229 ± 0.021
Maxacalcitol1 mg/kg-----
1,25(OH)₂D₃ (Calcitriol)50 µg/kg-->100x higher than Calcipotriol>100x lower than Calcipotriol-

This table provides a comparative overview of key pharmacokinetic parameters for different this compound in rats. Note that direct comparison is limited due to different dosing in the studies. The data for Calcipotriol is from a study where a 1 mg/kg dose was used, while the comparative data for 1,25(OH)₂D₃ is from a study using a 50 µg/kg dose. Specific Cmax, Tmax, AUC, and half-life values for Maxacalcitol and 1,25(OH)₂D₃ under these specific conditions were not provided in the searched sources. nih.govresearchgate.net

The co-administration of other compounds can also significantly alter the pharmacokinetic profile of this compound. For example, in a study with mice, the co-administration of 20(S)-protopanaxadiol (aPPD) with calcitriol resulted in a 35% increase in the AUC and a 41% increase in the Cmax of calcitriol, indicating a significant pharmacokinetic interaction.

These preclinical pharmacokinetic studies are vital for selecting promising drug candidates for further development, optimizing dosing regimens, and anticipating potential drug-drug interactions.

Advanced Research Methodologies and Approaches

Omics Technologies in Calcitriol (B1668218) Derivative Research (Genomics, Proteomics, Metabolomics)

Omics technologies offer a holistic view of the biological processes affected by calcitriol and its derivatives by simultaneously analyzing large sets of biological molecules.

Genomics: Genomic studies have been instrumental in identifying genetic variations, such as polymorphisms in the vitamin D receptor (VDR) gene, that can influence an individual's response to calcitriol derivatives. Understanding these genetic factors is crucial for personalizing therapies and predicting treatment outcomes. For instance, certain VDR polymorphisms have been associated with varying risks for conditions like osteoporosis and cancer, suggesting that the efficacy of calcitriol-based interventions could be genetically influenced.

Proteomics: Proteomics involves the large-scale study of proteins, their structures, and their functions. In calcitriol derivative research, proteomics has been used to identify proteins that are differentially expressed in response to treatment. For example, studies have shown that calcitriol treatment in colon cancer cells leads to the downregulation of proteins involved in tumorigenesis, such as ribosomal protein L37 and protein S100A10. nih.gov This approach helps to elucidate the molecular mechanisms through which these compounds exert their anti-cancer effects.

Metabolomics: Metabolomics is the comprehensive analysis of metabolites in a biological system. This technology has been applied to understand the metabolic changes induced by calcitriol and its analogs. Research in colon cancer cells has revealed that calcitriol treatment results in distinct proteomic and metabolomic changes, with a more pronounced effect observed in left-sided colon cancer. nih.gov Specifically, pathways related to cholesterol biosynthesis have been identified as being significantly altered. nih.gov Furthermore, metabolomic profiling can help in identifying biomarkers to monitor the response to vitamin D3 supplementation. researchgate.net

The integration of these omics disciplines provides a powerful, multi-faceted approach to understanding the complex biological effects of this compound, paving the way for the discovery of new therapeutic targets and personalized medicine strategies.

Advanced Imaging Techniques for Receptor-Ligand Interactions

Visualizing the interaction between this compound and the vitamin D receptor (VDR) at the molecular level is critical for understanding their mechanism of action and for designing more effective analogs. Several advanced imaging and structural biology techniques have been employed for this purpose.

X-ray Crystallography: This technique has been fundamental in determining the three-dimensional structure of the VDR's ligand-binding domain (LBD). nih.gov These crystal structures have provided detailed insights into how the natural ligand, calcitriol, fits into the binding pocket and interacts with specific amino acid residues. nih.govfrontiersin.org This structural information is invaluable for the rational design of new derivatives with improved binding affinity and selectivity.

Fluorescence Resonance Energy Transfer (FRET): FRET is a technique that can be used to measure the distance between two molecules in living cells, making it a valuable tool for studying protein-protein interactions in real-time. FRET-based sensors have been developed to monitor the dynamic interactions of the VDR with other proteins, such as co-activators and co-repressors, in response to ligand binding. This allows researchers to observe the immediate cellular consequences of a calcitriol derivative binding to its receptor.

These advanced imaging techniques, often used in combination, provide a comprehensive picture of the structural and dynamic aspects of VDR-ligand interactions, guiding the development of next-generation this compound.

Computational Approaches in Calcitriol Derivative Design and SAR

Computational methods have become an indispensable tool in the design and development of novel this compound, accelerating the process and reducing costs. These in silico approaches are used to predict the biological activity of new compounds and to understand their structure-activity relationships (SAR).

Molecular Docking and Dynamics: Molecular docking simulations are used to predict the preferred binding orientation of a calcitriol derivative within the VDR's ligand-binding pocket. nih.govtandfonline.com This allows for a virtual screening of large libraries of compounds to identify those with the highest predicted binding affinity. Following docking, molecular dynamics simulations can be employed to study the stability of the ligand-receptor complex over time and to analyze the detailed interactions between the ligand and the receptor. nih.govtandfonline.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. nih.gov In the context of this compound, QSAR models have been successfully developed to predict properties such as metabolic stability. nih.gov These models are built using a dataset of compounds with known activities and can then be used to predict the activity of new, untested analogs.

Pharmacophore Modeling: A pharmacophore is a three-dimensional arrangement of functional groups that is essential for biological activity. Pharmacophore models can be generated based on the structure of known active ligands or the ligand-binding site of the receptor. These models can then be used to search for new compounds that match the pharmacophore and are therefore likely to be active.

Density Functional Theory (DFT) and Hybrid Methodologies: For a more detailed understanding of the electronic interactions between the ligand and the receptor, quantum mechanical methods like DFT can be applied. chemrxiv.orgresearchgate.net Hybrid methodologies, such as the ONIOM (Our own N-layered Integrated molecular Orbital and molecular Mechanics) approach, combine the accuracy of quantum mechanics for the active site with the efficiency of molecular mechanics for the rest of the protein, allowing for a detailed yet computationally feasible analysis of the binding interactions. chemrxiv.orgresearchgate.net

These computational approaches, often used in an iterative cycle with chemical synthesis and biological testing, have proven to be highly effective in the rational design of novel this compound with desired therapeutic profiles. mdpi.comnih.govnih.gov

Table 1: Computational Approaches in Calcitriol Derivative Research

Computational MethodApplication in Calcitriol Derivative ResearchKey Insights Provided
Molecular DockingPredicting the binding mode of new analogs to the VDR. nih.govtandfonline.comIdentification of key interactions, virtual screening of compound libraries.
Molecular DynamicsSimulating the stability and conformational changes of the VDR-ligand complex. nih.govtandfonline.comUnderstanding the dynamic nature of ligand binding and receptor activation.
QSARDeveloping models to predict biological properties like metabolic stability. nih.govGuiding the design of analogs with improved pharmacokinetic profiles.
Pharmacophore ModelingIdentifying the essential 3D features required for VDR binding and activity.Facilitating the discovery of novel chemical scaffolds with VDR agonist or antagonist activity.
DFT/Hybrid MethodsDetailed analysis of electronic interactions within the VDR binding pocket. chemrxiv.orgresearchgate.netPrecise understanding of the forces driving ligand recognition and affinity.

In Vitro and In Vivo Model Systems for Efficacy and Mechanism Studies

A variety of in vitro and in vivo model systems are essential for evaluating the efficacy of new this compound and for elucidating their mechanisms of action.

In Vitro Models:

Cell Lines: A wide range of cancer cell lines, including those from pancreatic, breast, colon, and prostate cancers, are used to assess the anti-proliferative and pro-apoptotic effects of calcitriol analogs. mdpi.com Non-cancerous cell lines, such as osteoblast-like cells, are used to study the effects on bone metabolism. pnas.org

Primary Cell Cultures: Primary cultures of cells, such as bovine parathyroid cells, provide a more physiologically relevant system for studying specific biological responses, like the regulation of parathyroid hormone gene expression. researchgate.net

Co-culture Systems: To mimic the tumor microenvironment, co-culture systems involving cancer cells and other cell types like stromal cells or immune cells are employed.

3D Spheroid/Organoid Cultures: These models more closely resemble the three-dimensional structure of tumors and are used to evaluate the penetration and efficacy of drug candidates in a more realistic setting.

In Vivo and Ex Vivo Models:

Rodent Models: Mice and rats are extensively used to study the in vivo effects of this compound. This includes xenograft models where human cancer cells are implanted into immunocompromised mice to assess anti-tumor activity. mdpi.com Genetically engineered mouse models, such as those with a knockout of the VDR gene, are invaluable for studying the VDR-dependent mechanisms of action. nih.gov

Canine Models: Naturally occurring diseases in dogs, such as diabetes mellitus, can serve as relevant models for studying the immunomodulatory effects of calcitriol in a larger animal model. tandfonline.com

Ex Vivo Studies: Tissues or cells are isolated from an organism and studied in an external environment. For example, ex vivo cultures of peripheral blood leukocytes can be used to investigate the effects of this compound on cytokine production. tandfonline.com

The data generated from these diverse model systems are crucial for the preclinical evaluation of new this compound and for providing the rationale for their progression into clinical trials.

Table 2: Examples of In Vitro and In Vivo Models in Calcitriol Derivative Research

Model SystemSpecific ExampleResearch Focus
In Vitro (Cell Line)Human pancreatic cancer Capan-1 cells mdpi.comAnti-proliferative and synergistic effects with chemotherapy.
In Vitro (Cell Line)Normal human neonatal prostatic epithelial cell line 267B-1 inserm.frInhibition of cell growth and interaction with androgens.
In Vitro (Primary Culture)Primary cultures of bovine parathyroid cells researchgate.netRegulation of parathyroid hormone (PTH) gene expression.
In Vivo (Rodent)Rat models researchgate.netEffects on serum calcium and PTH mRNA levels.
In Vivo (Rodent)Mammary carcinogenesis models in rats and mice nih.govAnti-proliferative activities and assessment of hypercalcemia.
Ex Vivo (Canine)Whole blood cultures from dogs with diabetes mellitus tandfonline.comModulatory effects on immune function and cytokine production.

Future Perspectives and Emerging Research Directions

Development of Next-Generation Calcitriol (B1668218) Derivatives with Enhanced Selectivity

A primary goal in the development of calcitriol analogs is to separate the compound's potent calcemic effects from its other desirable biological activities, such as regulating cell growth and differentiation. nih.gov Researchers are designing next-generation derivatives that exhibit enhanced selectivity for specific tissues or cellular pathways, thereby minimizing the risk of hypercalcemia. nih.govchemrxiv.org

The development of new vitamin D analogs has been stimulated by the discovery of calcitriol's ability to differentiate myeloid leukemia cells. nih.gov This led to the synthesis of numerous non-calcemic analogs with potential applications in cancer therapy. nih.gov Notable examples of these efforts include:

22-oxacalcitriol (OCT) : An analog with reduced calcemic activity. nih.gov

2beta-(3-hydroxypropoxy)calcitriol (ED-71) : Another derivative developed to have therapeutic value with lower calcemic effects. nih.gov

Calcipotriol and KH-1060 : Developed by Leo Laboratories, these compounds have also contributed to the expansion of vitamin D analog research. nih.gov

1alpha,25(OH)2-16-ene-23-yne-D3 : A derivative from Hoffmann-La Roche that has further spurred research in this area. nih.gov

More recent innovations in analog design include 3-epi analogs, 19-nor analogs, 18-nor analogs, and 2-methyl-20-epi-calcitriol. nih.gov Non-steroidal vitamin D analogs are also being explored. nih.gov The overarching aim of these modifications is to create molecules that retain potent anti-proliferative, pro-differentiative, and immunomodulatory activities without causing significant disturbances in calcium and phosphate (B84403) homeostasis. nih.govwikipedia.org Modifications to the side chain or other parts of the calcitriol molecule are key strategies to achieve this enhanced selectivity. wikipedia.org

Elucidation of Novel Molecular Targets and Signaling Pathways

While the vitamin D receptor (VDR) is the classical molecular target for calcitriol and its derivatives, emerging research is uncovering novel targets and signaling pathways that contribute to their pleiotropic effects. nih.govnih.gov This expanded understanding of the molecular mechanisms of calcitriol action opens new avenues for therapeutic intervention.

Recent studies are investigating molecular targets beyond the VDR. For instance, protein disulfide isomerase family A member 3 (PDIA3) in the plasma membrane has been identified as a potential target that can regulate calcium influx and intracellular pathways. nih.gov Additionally, there is evidence to suggest that vitamin D and its derivatives can interact with Liver X Receptors (LXRs). nih.gov

The exploration of new signaling pathways has revealed a complex network of interactions. Genetically modified mouse models have been instrumental in identifying tissue-selective pathways. nih.gov Some of the key signaling pathways and networks being investigated include:

Immune System Regulation : The Janus kinase 3 (JAK-STAT), p38 MAPK, and NF-κB pathways are implicated in the immune-mediated transcription of CYP27B1, the enzyme responsible for calcitriol synthesis in immune cells. nih.gov

Cardiovascular Effects : Calcitriol/VDR signaling appears to have an anti-hypertrophic effect on the heart by suppressing the pro-hypertrophic calcineurin/nuclear factor of activated T cells (NFAT)/MCIP1 pathway. nih.gov

Bone Health : The SIRT1/FOXO3a signaling axis is thought to play a role in the prevention of mandibular bone loss by calcitriol. nih.gov

Cancer Biology : In colorectal cancer cells, calcitriol has been shown to induce VDR binding to β-catenin, preventing the formation of a transcriptionally active complex. nih.gov

Integration of Multi-Omics Data for Comprehensive Understanding

To gain a more holistic understanding of the complex biological effects of calcitriol derivatives, researchers are beginning to integrate multi-omics data. This systems biology approach combines information from genomics, transcriptomics, proteomics, and metabolomics to construct predictive and quantitative models of biological systems. researchgate.net

By analyzing the vast datasets generated through these high-dimensional biological techniques, researchers can identify the dynamic behavior of cellular networks that are central to the actions of this compound. researchgate.net This approach is not limited in scope and can be applied to various levels of biological organization, from discrete cell signaling systems to complex multi-organism interactions. researchgate.net The goal is to define the functioning of living organisms not just by their individual molecular components, but by the process-level biological systems they form. researchgate.net This comprehensive understanding can help to identify new therapeutic targets and predict patient responses to treatment.

Translating Preclinical Findings for Therapeutic Innovation (excluding clinical trials)

A significant body of preclinical research has demonstrated the therapeutic potential of calcitriol and its analogs across a range of disease models. researchgate.netnih.govnih.gov These studies form the foundation for future therapeutic innovations.

In oncology, preclinical studies have shown that calcitriol possesses significant anti-tumor activity in various cancer models, including prostate, breast, colorectal, and lung cancer. nih.gov Its mechanisms of action include inducing cell cycle arrest, promoting apoptosis and differentiation, and modulating the expression of growth factor receptors. nih.gov Furthermore, calcitriol has been shown to potentiate the antitumor effects of many cytotoxic agents. nih.gov Preclinical research also suggests that combining calcitriol with glucocorticoids, like dexamethasone (B1670325), can enhance its anti-tumor effects while mitigating hypercalcemia. nih.gov

Beyond cancer, preclinical evidence supports the neuroprotective effects of calcitriol. researchgate.net For example, it has been shown to alleviate cisplatin-induced peripheral neurotoxicity in animal models. researchgate.net The translation of these and other preclinical findings into novel therapeutic strategies is a key focus of ongoing research. The development of innovative biotherapeutic agents and delivery systems will be crucial for realizing the full therapeutic potential of this compound. wiley.com

Q & A

Q. How are calcitriol derivatives synthesized and purified for experimental use?

Methodological Answer: Synthesis typically involves modifying the calcitriol side chain at positions C-20, C-24, or C-25 using diastereoselective techniques. For example, 24(R)-hydroxygemini derivatives are synthesized via stereocontrolled hydroxylation using enzymatic or chemical catalysts . Purification employs reverse-phase HPLC with UV detection (λ = 265 nm) to isolate derivatives, followed by characterization via NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) to confirm structural integrity .

Q. What experimental strategies are used to characterize impurities in this compound?

Methodological Answer: Impurity profiling involves forced degradation studies (e.g., exposure to heat, light, or acidic/alkaline conditions) followed by LC-MS/MS analysis. For example, Calcitriol Impurity A (a common byproduct) is identified using a C18 column with gradient elution (acetonitrile:water + 0.1% formic acid) and quantified against reference standards . Purity thresholds for in vitro studies should exceed 95% .

Q. How do researchers design in vitro assays to assess the efficacy of this compound in cell-proliferative disease models?

Methodological Answer: Use cancer cell lines (e.g., MCF-7 breast cancer cells) treated with derivatives at varying concentrations (1 nM–1 µM) over 48–72 hours. Measure anti-proliferative effects via MTT assays and compare IC₅₀ values to calcitriol. Include controls for hypercalcemia (e.g., calcium flux assays in renal cells) to evaluate therapeutic windows .

Advanced Research Questions

Q. What molecular mechanisms underlie the reduced hypercalcemic activity of 22-oxa-calcitriol compared to calcitriol?

Methodological Answer: Conduct competitive binding assays using recombinant vitamin D receptor (VDR) to compare binding affinities. 22-oxa-calcitriol’s oxa-modification at C-22 disrupts VDR conformational changes required for calcium-regulating gene transcription (e.g., TRPV5/6). Validate via chromatin immunoprecipitation (ChIP) to assess recruitment of co-activators like SRC-1 to calcium-responsive promoters .

Q. How can researchers resolve contradictions in pharmacokinetic data between in vitro and in vivo models for this compound?

Methodological Answer: Perform species-specific metabolic profiling using liver microsomes or hepatocytes to identify derivative-specific degradation pathways. For example, 24-hydroxylated metabolites may exhibit rapid clearance in rodents but not primates. Use physiologically based pharmacokinetic (PBPK) modeling to adjust dosing regimens for in vivo studies .

Q. What experimental designs are optimal for evaluating this compound in autoimmune disease models (e.g., arthritis)?

Methodological Answer: Use collagen-induced arthritis (CIA) murine models. Administer derivatives orally or via intraperitoneal injection (dose range: 0.1–1 µg/kg) and measure joint inflammation (histopathology), serum IL-17/IL-10 ratios, and renal biomarkers (creatinine, BUN). Compare to calcitriol-treated cohorts to assess reduced hypercalcemia risk .

Data Analysis and Interpretation

Q. How should researchers address variability in calcitriol derivative potency across different cell lines?

Methodological Answer: Normalize data to cell-specific VDR expression levels (quantified via qPCR or flow cytometry). Apply multivariate regression to isolate variables (e.g., CYP24A1 enzyme activity, serum-free media conditions). Report potency as fold-change relative to baseline VDR activity .

Q. What statistical methods are appropriate for analyzing dose-response relationships in calcitriol derivative studies?

Methodological Answer: Use nonlinear regression (e.g., four-parameter logistic model) to calculate EC₅₀/IC₅₀ values. For heterogeneous datasets (e.g., mixed-effects models in animal studies), apply Bayesian hierarchical modeling to account for individual variation. Validate with bootstrapping (≥1,000 iterations) .

Experimental Design Tables

Q. Table 1. Example Design for Spray-Dried Calcitirol Derivative Formulations

VariableLowMediumHigh
Feed Rate (mL/h)51015
Aspiration (%)708090
Feed Conc. (mg/mL)123
Dependent Variables: Particle size (µm), MMAD (µm).
Optimization Goal: MMAD <5 µm for pulmonary delivery .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.